Metronidazole acetate is classified under the category of nitroimidazoles. Nitroimidazoles are characterized by the presence of a nitro group attached to an imidazole ring. Metronidazole itself is widely used in treating infections caused by anaerobic bacteria and protozoa, including trichomoniasis and amebiasis. The acetate derivative serves to enhance the pharmacological profile of metronidazole, potentially improving its solubility and bioavailability.
The synthesis of metronidazole acetate can be achieved through several methods. One notable approach involves the reaction of metronidazole with acetic anhydride or acetyl chloride:
This method yields metronidazole acetate with a high degree of purity, typically achieving yields over 70% under optimized conditions .
The molecular formula for metronidazole acetate is . The structure consists of a nitroimidazole core with an acetate group attached to the nitrogen atom. Key features include:
The molecular weight is approximately 186.18 g/mol, and its melting point is around 160-162 °C .
Metronidazole acetate can undergo various chemical reactions typical of nitroimidazoles:
These reactions are crucial for its antimicrobial activity as they lead to the formation of cytotoxic metabolites that target bacterial DNA .
Metronidazole acetate exerts its antimicrobial effects primarily through the following mechanisms:
Key physical and chemical properties of metronidazole acetate include:
These properties influence its formulation in pharmaceutical applications .
Metronidazole acetate has several significant applications in medicine:
Research continues into optimizing formulations involving metronidazole acetate to enhance efficacy and reduce side effects .
Metronidazole acetate (chemical name: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate) is structurally characterized by the esterification of metronidazole's ethanol side chain with acetic acid. This modification yields a distinct molecular entity with the systematic IUPAC name 1-(2-acetoxyethyl)-2-methyl-5-nitroimidazole. The molecular formula is C₈H₁₁N₃O₄, with a molecular weight of 213.19 g/mol, differentiating it from the parent metronidazole (C₆H₉N₃O₃, 171.15 g/mol) [6] [10].
Table 1: Molecular Characteristics of Metronidazole Acetate
Property | Specification |
---|---|
CAS Registry Number | 13182-82-6 |
Molecular Formula | C₈H₁₁N₃O₄ |
Molecular Weight | 213.19 g/mol |
IUPAC Name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate |
Synonyms | 1-(2-Acetoxyethyl)-2-methyl-5-nitroimidazole; Metronidazole 2-acetate |
Spectroscopic analyses confirm critical structural features:
The ester bond introduces enhanced lipophilicity (LogP ≈1.186) compared to metronidazole (LogP ≈ -0.02), significantly impacting dissolution behavior and membrane permeability. This structural alteration necessitates enzymatic cleavage by esterases in the intestinal mucosa or systemic circulation to regenerate the active compound, metronidazole [4] [6].
The historical trajectory of metronidazole acetate begins with the serendipitous discovery of metronidazole in 1959 by researchers at Rhône-Poulenc. Initial development targeted Trichomonas vaginalis infections, with clinical deployment commencing in France (1960) under the brand name Flagyl®. The antibacterial potential emerged fortuitously in 1962 when a patient with concurrent trichomoniasis and bacterial gingivitis showed resolution of both conditions [4] [9].
Metronidazole acetate emerged as a solution to a critical pharmaceutical challenge: the pronounced bitterness of metronidazole compromised patient adherence, particularly in pediatric suspensions. By esterifying the ethanol side chain, chemists created a prodrug with significantly reduced taste acuity. Upon hydrolysis in the small intestine, it delivers therapeutically active metronidazole to systemic circulation [4] [6].
Pharmacologically, it retains the parent drug's classification as:
Table 2: Pharmacological Classification and Key Targets
Classification | Primary Targets | Activation Mechanism |
---|---|---|
Antibacterial Prodrug | Bacteroides fragilis, Clostridium difficile, Fusobacterium spp. | Anaerobic reduction of nitro group generating cytotoxic radicals |
Antiprotozoal Prodrug | Trichomonas vaginalis, Giardia duodenalis, Entamoeba histolytica | Reduction via pyruvate:ferredoxin oxidoreductase (PFOR) |
The strategic development of this prodrug exemplifies rational medicinal chemistry aimed at improving organoleptic properties without compromising the pharmacophore responsible for antimicrobial efficacy [4] [9].
Metronidazole and its acetate derivative exhibit fundamental differences impacting their pharmaceutical and biochemical profiles:
Prodrug Activation Requirement:Metronidazole functions as the active drug, directly penetrating microbial cells where nitro-reduction occurs. Conversely, metronidazole acetate is a bioprecursor prodrug requiring hydrolysis by carboxylesterases in intestinal mucosa or plasma to liberate metronidazole before microbial activation. This hydrolysis step introduces a pharmacokinetic delay compared to direct administration of the parent drug [4] [6].
Physicochemical Properties:
Table 3: Comparative Physicochemical and Functional Properties
Property | Metronidazole | Metronidazole Acetate |
---|---|---|
Molecular Weight | 171.15 g/mol | 213.19 g/mol |
Chemical Functionality | Primary alcohol (Hydrophilic) | Acetate ester (Lipophilic) |
Taste Profile | Pronounced bitterness | Minimal taste perception |
Activation Requirement | Direct cellular uptake and reduction | Hydrolysis → Metronidazole release |
Water Solubility | High (≈10 mg/mL) | Moderate (≈5 mg/mL) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7